3-[(4-Methylphenyl)sulfonyl]-5-piperidinothieno[2,3-E][1,2,3]triazolo[1,5-A]pyrimidine
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Overview
Description
3-[(4-Methylphenyl)sulfonyl]-5-piperidinothieno[2,3-E][1,2,3]triazolo[1,5-A]pyrimidine is a complex heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a thieno[2,3-E][1,2,3]triazolo[1,5-A]pyrimidine core, a piperidine ring, and a 4-methylphenylsulfonyl group. These structural features contribute to its potential biological activities and applications in various scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-Methylphenyl)sulfonyl]-5-piperidinothieno[2,3-E][1,2,3]triazolo[1,5-A]pyrimidine typically involves multi-step reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-[(4-Methylphenyl)sulfonyl]-5-piperidinothieno[2,3-E][1,2,3]triazolo[1,5-A]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines .
Scientific Research Applications
3-[(4-Methylphenyl)sulfonyl]-5-piperidinothieno[2,3-E][1,2,3]triazolo[1,5-A]pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[(4-Methylphenyl)sulfonyl]-5-piperidinothieno[2,3-E][1,2,3]triazolo[1,5-A]pyrimidine involves its interaction with specific molecular targets. This compound may inhibit the activity of certain enzymes or receptors by binding to their active sites. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
- Thioglycoside derivatives
Comparison: Compared to similar compounds, 3-[(4-Methylphenyl)sulfonyl]-5-piperidinothieno[2,3-E][1,2,3]triazolo[1,5-A]pyrimidine stands out due to its unique combination of structural features, which may confer distinct biological activities and applications. Its piperidine ring and 4-methylphenylsulfonyl group contribute to its specificity and potency as a potential therapeutic agent .
Properties
Molecular Formula |
C19H19N5O2S2 |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
10-(4-methylphenyl)sulfonyl-7-piperidin-1-yl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaene |
InChI |
InChI=1S/C19H19N5O2S2/c1-13-5-7-14(8-6-13)28(25,26)19-18-20-17(23-10-3-2-4-11-23)16-15(9-12-27-16)24(18)22-21-19/h5-9,12H,2-4,10-11H2,1H3 |
InChI Key |
IMUXKDHKIMSGHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)N5CCCCC5 |
Origin of Product |
United States |
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